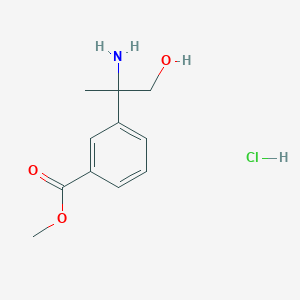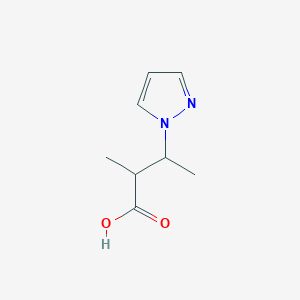![molecular formula C15H23N3O2 B2853436 N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide CAS No. 886900-52-3](/img/structure/B2853436.png)
N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(dimethylamino)propyl]-N’-(2,5-dimethylphenyl)oxamide” is a compound that contains an oxamide group (a type of amide), a dimethylamino group, and a dimethylphenyl group . The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the oxamide group could potentially result in hydrogen bonding, which could influence the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions that “N-[3-(dimethylamino)propyl]-N’-(2,5-dimethylphenyl)oxamide” could undergo would likely be influenced by its functional groups. For example, the amide group could potentially undergo hydrolysis, while the dimethylamino group could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[3-(dimethylamino)propyl]-N’-(2,5-dimethylphenyl)oxamide” would be influenced by its functional groups. For example, the presence of the amide group could potentially make the compound polar, which would influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
N,N-Dialkyl amides, such as the compound , are versatile synthons for the synthesis of heterocycles . They can act as electrophiles or nucleophiles and serve as sources of several key intermediates. Their reactivity allows for the development of novel reactions to generate heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.
Acyclic Systems Functionalization
The flexibility of N,N-dialkyl amides also extends to the functionalization of acyclic systems . They can be used to introduce various functional groups, such as amino, formyl, methylene, and cyano groups, into acyclic carbon chains. This is particularly useful in creating complex organic molecules for material science and drug development.
Ligand for Metallic Compounds
Due to the presence of the dimethylamino group, this compound can act as an effective ligand for metallic compounds . It can stabilize metal ions in a desired oxidation state, which is beneficial in catalysis and the synthesis of metal-organic frameworks (MOFs).
Radical Polymerization and Cross-linking
Compounds like N-[3-(dimethylamino)propyl]methacrylamide, which share structural similarities with the compound , are known for their reactivity in radical polymerization and cross-linking reactions . This application is significant in the production of polymers with specific properties, such as pH responsiveness and hydrophilicity.
pH-Responsive Materials
The methylamino group (-N(CH₃)₂) in the structure provides pH responsiveness to the resulting polymers . This characteristic is highly sought after in the development of smart materials that can change their properties in response to environmental pH changes, with applications in drug delivery systems and sensors.
Hydrophilic Coatings
The inherent hydrophilicity due to the dimethylamino group makes this compound suitable for creating hydrophilic coatings . These coatings are valuable in medical devices, where they can improve biocompatibility and reduce friction.
Organic Synthesis Reagent
As a multipurpose reagent in synthetic organic chemistry, N,N-dialkyl amides are used for amination, formylation, and as a single carbon source in various organic transformations . This broadens the scope of synthetic methodologies available to chemists.
Chemical Structure Analysis
The detailed chemical structure of N,N-dialkyl amides allows for extensive analysis using techniques like IR spectroscopy and mass spectrometry . This is crucial in the identification and characterization of novel compounds in research.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-6-7-12(2)13(10-11)17-15(20)14(19)16-8-5-9-18(3)4/h6-7,10H,5,8-9H2,1-4H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKWDUUFPHDWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2853356.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2853360.png)
![2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2853364.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-3-methoxybenzenesulfonamide](/img/structure/B2853365.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2853367.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2853369.png)
![N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2853371.png)

![N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2853375.png)
![1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2853376.png)